molecular formula C19H27N3O4S B2594108 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049417-46-0

3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2594108
CAS RN: 1049417-46-0
M. Wt: 393.5
InChI Key: LOYNPPPOAMUNBN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis of Sulfonamide Derivatives N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been structurally analyzed, revealing diverse molecular conformations and hydrogen bonding patterns. This research underscores the significance of these compounds in molecular and supramolecular chemistry (Jacobs, Chan, & O'Connor, 2013).

  • Synthesis for Potential HIV-1 Prevention Methylbenzenesulfonamide, a structurally similar compound, has been synthesized for its potential use in preventing human HIV-1 infection, demonstrating the relevance of such compounds in medicinal chemistry (Cheng, 2015).

  • Photophysical Applications Benzenesulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanines with potential for photocatalytic applications. This highlights their use in materials science and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

  • Potential in Anti-Inflammatory and Antiviral Research Celecoxib derivatives, including benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This shows their broad potential in pharmaceutical research (Küçükgüzel et al., 2013).

  • Antimicrobial and Antifungal Potential Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidine derivatives containing dimethylsulfonamide moiety have shown promising results against bacteria and fungi, indicating their potential in antimicrobial research (Hassan et al., 2009).

  • Photodynamic Therapy for Cancer A zinc phthalocyanine substituted with benzenesulfonamide derivatives demonstrated potential for photodynamic therapy in cancer treatment due to its photosensitizing abilities (Pişkin, Canpolat, & Öztürk, 2020).

  • Efficiency in Synthesis of Pyrimidine Derivatives DMAP-catalyzed synthesis of novel Pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety was found to be highly efficient, showing the compound's relevance in chemical synthesis (Khashi, Davoodnia, & Chamani, 2014).

  • Role in Anticancer Activity N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and shown potent anticancer activity, indicating their significance in oncology research (Żołnowska et al., 2018).

  • Photosensitizer in Photodynamic Therapy Zinc(II) phthalocyanine substituted with benzenesulfonamide units displayed properties suitable as a photosensitizer in photodynamic therapy, further underlining its application in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-21-10-6-7-16(21)17(22-11-4-5-12-22)14-20-27(23,24)15-8-9-18(25-2)19(13-15)26-3/h6-10,13,17,20H,4-5,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNPPPOAMUNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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